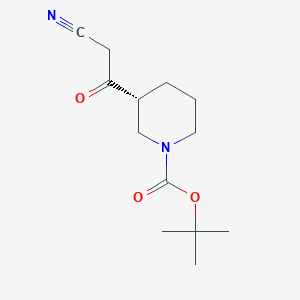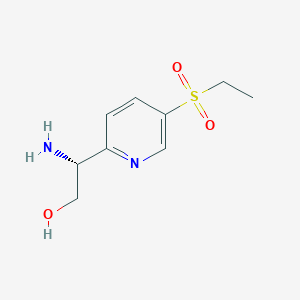![molecular formula C8H4Cl2FN3S B11763115 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H4Cl2FN3OS This compound is characterized by the presence of chlorine, fluorine, and methylthio groups attached to a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Catalysts: Such as palladium or copper complexes for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Similar in structure but with an additional chlorine atom.
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(1H)-one: A closely related compound with a different substitution pattern.
Uniqueness
4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and methylthio groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4Cl2FN3S |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoro-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5-3(6(9)14-8)2-12-7(10)4(5)11/h2H,1H3 |
InChI Key |
QOZFRTHMDJLTPB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=NC=C2C(=N1)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)



![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)



![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B11763114.png)
